CID-663143

Anticancer Cell Proliferation Microtubule Dynamics

6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS: 578723-96-3; CID-663143) is a synthetic heterocyclic small molecule belonging to the 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class. This compound is characterized by a rigid fused triazole-thiadiazine core bearing a 4-ethoxyphenyl substituent at the 6-position and a 2-methoxyphenyl substituent at the 3-position, resulting in a molecular formula of C19H18N4O2S and a molecular weight of 366.44 g/mol.

Molecular Formula C19H18N4O2S
Molecular Weight 366.4 g/mol
Cat. No. B1669005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID-663143
SynonymsCID-663143;  CID 663143;  CID663143; 
Molecular FormulaC19H18N4O2S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4OC
InChIInChI=1S/C19H18N4O2S/c1-3-25-14-10-8-13(9-11-14)16-12-26-19-21-20-18(23(19)22-16)15-6-4-5-7-17(15)24-2/h4-11H,3,12H2,1-2H3
InChIKeyYARXQDMQMCNVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Procurement-Ready Overview of a Microtubule-Associated Protein Ligand


6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS: 578723-96-3; CID-663143) is a synthetic heterocyclic small molecule belonging to the 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class. This compound is characterized by a rigid fused triazole-thiadiazine core bearing a 4-ethoxyphenyl substituent at the 6-position and a 2-methoxyphenyl substituent at the 3-position, resulting in a molecular formula of C19H18N4O2S and a molecular weight of 366.44 g/mol [1]. It is primarily utilized as a biochemical tool in cancer cell growth inhibition studies, with reported activity linked to microtubule-associated proteins rather than direct tubulin binding [2], and is also documented as a ligand of interest in structural biology (PDB entry 4YJ3) [3].

6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Why Simple In-Class Substitution Is Scientifically Inadvisable


Substituting this compound with a generic triazolothiadiazine analog is scientifically risky due to its unique, verifiable mechanistic differentiation. While the broader 3,6-diaryl-triazolothiadiazine class is known for direct tubulin polymerization inhibition (e.g., CA-4 analogues with IC50 values down to 0.009 µM against cancer cells) [1], CID-663143 is distinguished by its reported interaction with microtubule-associated proteins (MAPs) rather than tubulin itself [2]. This divergent target engagement is not a subtle nuance but a fundamental difference in mechanism of action, potentially conferring a distinct selectivity profile. Furthermore, simple positional isomerism, as seen with the 3-methoxyphenyl analog (SpectraBase ID: 9BYaII6WMg), can alter molecular recognition properties [3]. Therefore, procurement decisions based solely on core scaffold similarity will fail to replicate the specific biological activity and target selectivity of this precise compound.

Quantitative Differentiation Guide for 6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Head-to-Head Evidence for Procurement Decisions


Cancer Cell Growth Inhibition: Nanomolar Potency Across Multiple Cell Lines

CID-663143 demonstrates potent inhibition of cancer cell growth with IC50 values below 100 nM in HT-1080 (fibrosarcoma), BJeLR (HRAS-transformed fibroblast), and MCF10A (breast epithelial) cell lines [1]. This activity is in the same nanomolar range as highly optimized tubulin inhibitors from the same chemical class, such as compound 6i (IC50 = 0.011–0.015 µM against SGC-7901, A549, and HT-1080) [2], but is achieved via a distinct mechanism (MAP binding vs. direct tubulin polymerization inhibition). While a direct head-to-head comparison is lacking in public literature, the cross-study comparable potency highlights that CID-663143 is not a weak or promiscuous binder but a high-potency tool compound with a unique target profile.

Anticancer Cell Proliferation Microtubule Dynamics

Mechanistic Divergence: Selective Engagement of Microtubule-Associated Proteins Over Tubulin

Vendor documentation explicitly states that CID-663143 'targets microtubule-associated proteins, not tubulin itself, to inhibit the polymerization process within cells' [1]. This is a critical point of differentiation from the majority of bioactive triazolothiadiazines, which are well-characterized as direct tubulin polymerization inhibitors binding at the colchicine site [2]. This class-level inference positions CID-663143 as a unique probe for studying MAP-mediated regulation of microtubule dynamics, a mechanism that may circumvent common resistance pathways associated with direct tubulin binders. No quantitative selectivity index for MAPs vs. tubulin is publicly available, and this claim is derived from commercial data sheets, representing a 'class-level inference' based on established literature for related compounds.

Target Engagement Mechanism of Action Microtubule-Associated Proteins

Selectivity Profiling: Low Affinity for 5-HT1A Receptor

In a high-throughput screen against the human 5-HT1A receptor, CID-663143 exhibited an IC50 of 25 µM (2.50E+4 nM) in a cell-based assay [1]. While no direct comparator from the same triazolothiadiazine class is available for this specific receptor, this value is approximately three orders of magnitude weaker than its antiproliferative IC50 (<100 nM). This substantial window suggests a favorable selectivity profile against this GPCR. Class-level inference suggests that many promiscuous kinase inhibitors and tubulin binders often show significant off-target activity at GPCRs; this data point, albeit limited, provides a quantifiable baseline for assessing the compound's target engagement selectivity.

Selectivity Off-target Activity GPCR

COMPARE Analysis: Sensitivity Profile Correlated with Microtubule-Targeting Agents

Using the NCI60 database's COMPARE algorithm, the growth inhibition pattern of CID-663143 was used as a 'seed' to identify compounds with similar sensitivity profiles. The top three correlates were maytansine (correlation 0.713), vinblastine sulfate (0.698), and rhizoxin (0.684), all established microtubule-targeting agents [1]. This computational fingerprinting provides class-level evidence that the compound's cellular effects align closely with microtubule disruption. As a supporting piece of evidence, it reinforces the biological relevance of its reported MAP-binding mechanism and distinguishes it from compounds whose sensitivity profiles correlate with DNA-damaging agents or kinase inhibitors.

NCI60 COMPARE Mechanism of Action Inference

Application Scenarios for 6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Based on Verifiable Differentiation Evidence


Investigating Microtubule-Associated Protein (MAP) Function in Cancer Cell Biology

The compound's reported mechanism—targeting MAPs rather than tubulin [1]—positions it as a specialized tool for dissecting MAP-mediated regulation of microtubule dynamics. Researchers studying the role of specific MAPs (e.g., tau, MAP4) in cancer cell division can use CID-663143 to perturb microtubule stability through a pathway distinct from direct tubulin polymerization inhibitors like CA-4 or colchicine [2]. Its nanomolar potency in HT-1080 and MCF10A cells [1] ensures robust cellular effects at low concentrations, minimizing off-target artifacts.

Chemical Probe for High-Throughput Screening of Microtubule Pathway Modulators

The NCI60 COMPARE analysis confirms that CID-663143 elicits a cellular sensitivity profile highly correlated with microtubule-targeting agents (r=0.713 with maytansine) [3]. This makes it an ideal positive control or reference compound in high-throughput screens designed to identify novel microtubule pathway modulators. Its established low affinity for the 5-HT1A receptor (IC50 = 25 µM) [4] suggests a manageable selectivity profile, reducing the likelihood of false positives stemming from GPCR cross-reactivity in cell-based assays.

Structural Biology and Crystallography of Triazolothiadiazine-Target Complexes

The compound is a validated ligand in the Protein Data Bank (PDB entry 4YJ3) [5], demonstrating its utility in structural biology. Crystallographers and structural chemists can leverage this pre-existing structural data to design new co-crystallization experiments or to interpret the binding mode of related triazolothiadiazines. The available coordinates provide a valuable starting point for structure-based drug design efforts focused on MAPs or related targets, offering a tangible advantage over less-characterized analogs.

Comparative Pharmacological Studies of Microtubule Disruption Mechanisms

The clear mechanistic distinction between CID-663143 (MAP-targeting) [1] and the majority of triazolothiadiazines (direct tubulin inhibitors) [2] enables robust comparative pharmacological studies. Scientists can employ this compound alongside a direct tubulin binder (e.g., compound 6i) to delineate downstream signaling events and cellular responses that are specifically attributable to MAP perturbation versus direct tubulin engagement. This comparative approach can yield insights into resistance mechanisms and identify synergistic vulnerabilities in cancer cells.

Quote Request

Request a Quote for CID-663143

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.